Ethosuximide-d3

Vue d'ensemble

Description

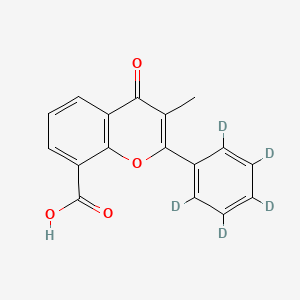

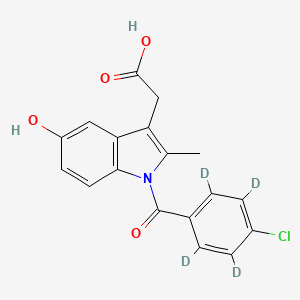

Ethosuximide-d3 is a deuterated form of ethosuximide, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in pharmaceutical research and other related experiments. Ethosuximide itself is a well-known anticonvulsant used to treat absence seizures, commonly referred to as petit mal seizures .

Mécanisme D'action

Target of Action

Ethosuximide-d3, like its parent compound Ethosuximide, primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .

Mode of Action

This compound binds to T-type voltage-sensitive calcium channels, which belong to the “low-voltage activated (LVA)” group . This binding suppresses the paroxysmal three cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .

Biochemical Pathways

It is known that the suppression of t-type calcium currents leads to a decrease in neuronal excitability, which in turn reduces the frequency of absence seizures .

Pharmacokinetics

This compound is expected to have similar pharmacokinetic properties to Ethosuximide. After oral ingestion, Ethosuximide is rapidly absorbed, with a bioavailability of >90% . Its volume of distribution is 0.7 L/kg, and plasma protein binding is 0% . Ethosuximide is extensively metabolized in the liver by hydroxylation (primarily by CYP3A and to a lesser extent by CYP2E and CYP2B/C) to form isomers of 2-(1-hydroxyethyl)-2-methylsuccinimide, of which at least 40% are glucuronide conjugates . Approximately 20% of an administered dose is excreted as unchanged Ethosuximide in urine .

Result of Action

The primary result of this compound’s action is the suppression of absence seizures. By binding to T-type voltage-sensitive calcium channels and suppressing the paroxysmal three cycle per second spike and wave activity, this compound effectively reduces the frequency of these seizures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that induce or inhibit the CYP3A enzyme, can affect the metabolism of this compound . Additionally, renal or hepatic malfunction may require dose adjustments

Analyse Biochimique

Biochemical Properties

Ethosuximide-d3, like its parent compound Ethosuximide, is known to inhibit the release of the neurotransmitter GABA from neurons, leading to an increase in the electrical activity of the neurons . It also inhibits the activity of the enzyme succinic dehydrogenase, which is involved in the metabolism of neurotransmitters .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used in the treatment of epilepsy, where it suppresses the paroxysmal three cycle per second spike and wave activity associated with lapses of consciousness, common in absence (petit mal) seizures . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Ethosuximide is rapidly absorbed after oral ingestion, with a bioavailability of >90%. Its volume of distribution is 0.7 L/kg, and plasma protein binding is 0% . It is extensively metabolized in the liver by hydroxylation, primarily by CYP3A and to a lesser extent by CYP2E and CYP2B/C .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Ethosuximide has been shown to have powerful analgesic effects in animal models through blockade of T-type voltage-gated calcium currents in sensory neurons .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized in the liver by hydroxylation, primarily by CYP3A and to a lesser extent by CYP2E and CYP2B/C, to form isomers of 2- (1-hydroxyethyl)-2-methylsuccinimide, of which at least 40% are glucuronide conjugates .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of >90%. Its volume of distribution is 0.7 L/kg, indicating its distribution within cells and tissues .

Subcellular Localization

Given its role in inhibiting T-type voltage-sensitive calcium channels, it is likely to be localized in areas where these channels are present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethosuximide-d3 involves the deuteration of ethosuximideThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The final product is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Ethosuximide-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound .

Applications De Recherche Scientifique

Ethosuximide-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of ethosuximide in various samples.

Biology: Employed in studies investigating the metabolic pathways and biological effects of ethosuximide.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ethosuximide.

Industry: Applied in the development and testing of new anticonvulsant drugs

Comparaison Avec Des Composés Similaires

Ethosuximide-d3 is part of the succinimide family of anticonvulsants. Similar compounds include:

Methsuximide: Another anticonvulsant used for treating absence seizures, but with a different side-effect profile.

Phensuximide: Used less frequently due to its side effects but still effective in treating certain types of seizures.

Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in research applications, such as improved stability and different metabolic pathways compared to non-deuterated ethosuximide .

Propriétés

IUPAC Name |

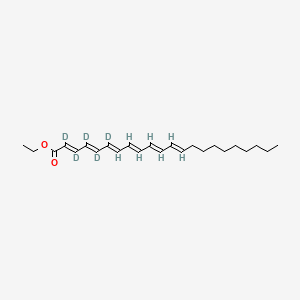

3-methyl-3-(2,2,2-trideuterioethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPOVYFOVVWLRS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1(CC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675884 | |

| Record name | 3-(2,2,2-~2~H_3_)Ethyl-3-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189703-33-0 | |

| Record name | 3-(2,2,2-~2~H_3_)Ethyl-3-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)